molecular formula C20H34O2 B570339 (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol CAS No. 121923-97-5

(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol

Cat. No.: B570339
CAS No.: 121923-97-5
M. Wt: 306.49
InChI Key: LFSRMRBSJAHEFC-YJKDXWGCSA-N
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Description

(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol is a diterpenoid compound isolated from the brown seaweed genus Dictyota.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with Dictyotin A are not explicitly mentioned in the available literature. Generally, hazard identification and risk assessment are critical processes for maintaining safety .

Future Directions

Despite its reported cytotoxicity, the mechanism of action of Dictyotin A should be considered in future research to best appreciate this potential . This suggests that future research could focus on understanding its mechanism of action and potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol involves several steps, starting from readily available precursors. The key steps include cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dictyota species. The process includes harvesting the seaweed, followed by solvent extraction and purification using techniques like chromatography. Advances in biotechnology may also enable the production of this compound through microbial fermentation .

Chemical Reactions Analysis

Types of Reactions: (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the biosynthesis of ergosterol in fungi, contributing to its anti-fungal activity . Further studies are needed to fully elucidate the detailed mechanisms and molecular targets involved .

Comparison with Similar Compounds

(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol is part of a broader class of diterpenoid compounds isolated from Dictyota species. Similar compounds include:

Compared to these compounds, this compound stands out due to its unique structure and potent biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .

Properties

CAS No.

121923-97-5

Molecular Formula

C20H34O2

Molecular Weight

306.49

IUPAC Name

(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol

InChI

InChI=1S/C20H34O2/c1-13(2)7-6-8-14(3)16-11-12-20(5,22)17-10-9-15(4)19(21)18(16)17/h7,9,14,16-19,21-22H,6,8,10-12H2,1-5H3/t14-,16+,17+,18-,19-,20-/m1/s1

InChI Key

LFSRMRBSJAHEFC-YJKDXWGCSA-N

SMILES

CC1=CCC2C(C1O)C(CCC2(C)O)C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
Reactant of Route 2
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
Reactant of Route 3
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
Reactant of Route 4
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
Reactant of Route 5
Reactant of Route 5
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
Reactant of Route 6
Reactant of Route 6
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol

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